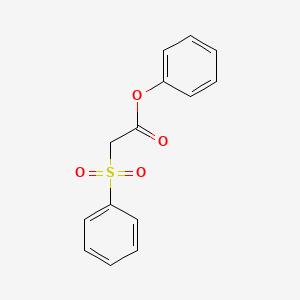![molecular formula C8H15NO2 B14303229 3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one CAS No. 115152-68-6](/img/structure/B14303229.png)
3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one is an organic compound with a unique structure that includes both a hydroxy group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or reductive amination. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different amines or alcohols .
Scientific Research Applications
3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxy and amino-substituted butanones, such as 3-hydroxybutan-2-one and 3-amino-2-butanone .
Uniqueness
What sets 3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
115152-68-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(3-hydroxybutan-2-ylideneamino)butan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-5(7(3)10)9-6(2)8(4)11/h5,8,11H,1-4H3 |
InChI Key |
WMZYZISESWKMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)N=C(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


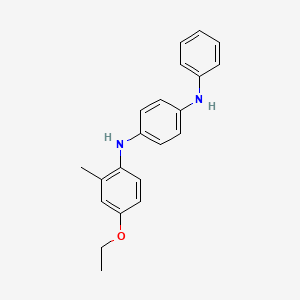
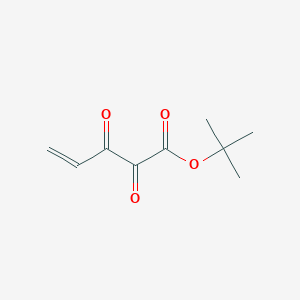
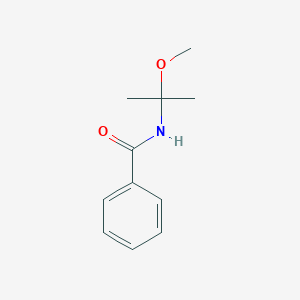


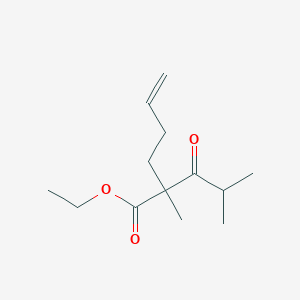
![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)
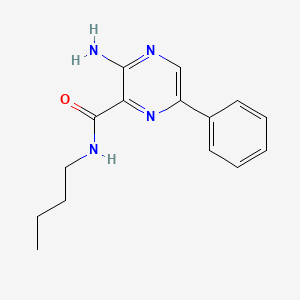
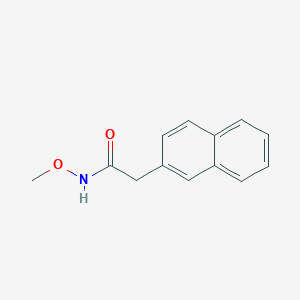
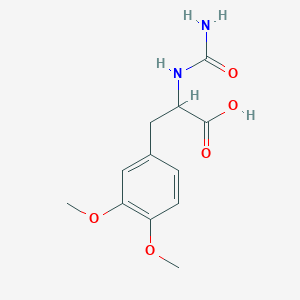
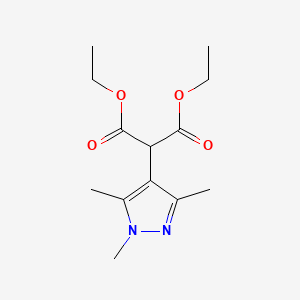
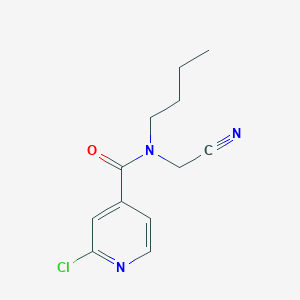
![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
